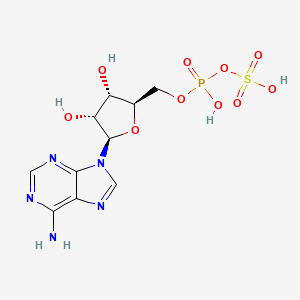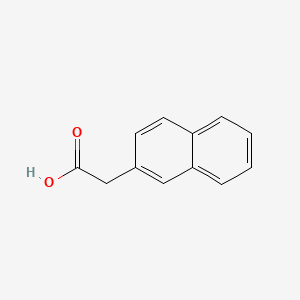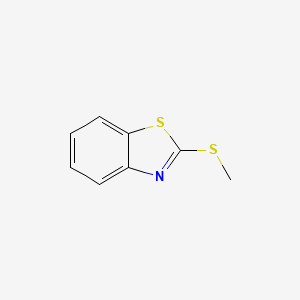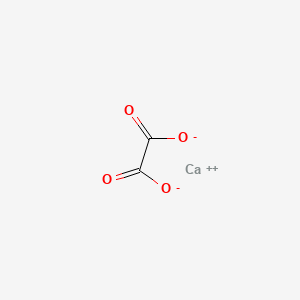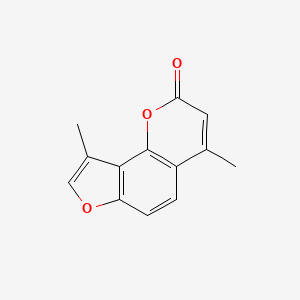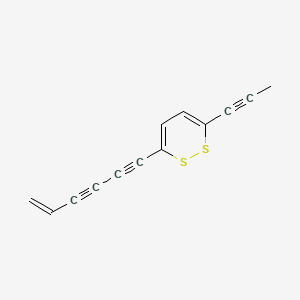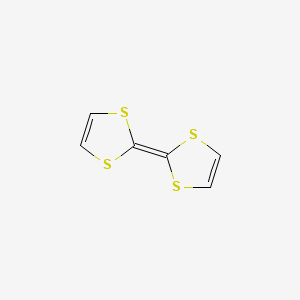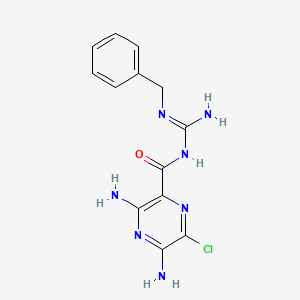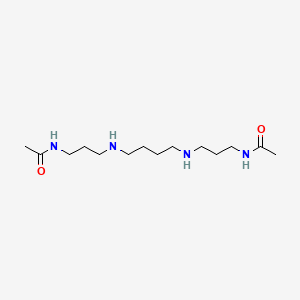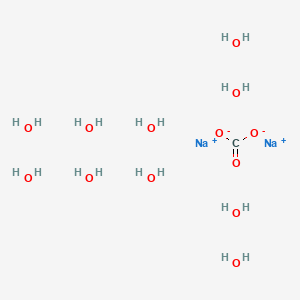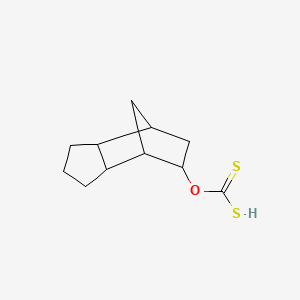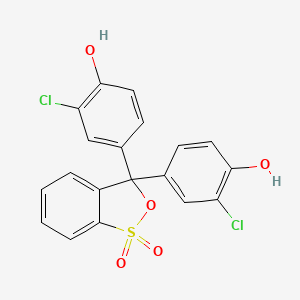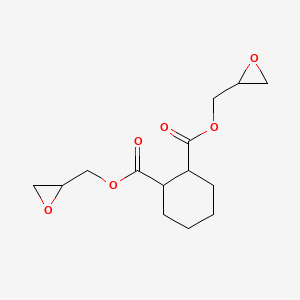![molecular formula C24H36ClN B1198470 Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) CAS No. 2667-22-3](/img/structure/B1198470.png)
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)
Vue d'ensemble
Description
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is a quaternary ammonium compound with the molecular formula C24H36ClN. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by a pyridinium ring substituted with a dodecylbenzyl group, making it a cationic surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) can be synthesized through the quaternization of pyridine with p-dodecylbenzyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction is as follows:
C5H5N+C12H25C6H4CH2Cl→C24H36ClN
Industrial Production Methods
Industrial production of Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) involves large-scale quaternization reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In aqueous solutions, the compound can hydrolyze, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Substitution: Products include pyridinium salts with different anions.
Oxidation: Oxidized derivatives of the benzyl group.
Hydrolysis: Decomposition products include pyridine and dodecylbenzyl alcohol.
Applications De Recherche Scientifique
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mécanisme D'action
The mechanism of action of Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is primarily based on its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane integrity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium Chloride: A cationic surfactant with applications in detergents and fabric softeners.
Uniqueness
Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is unique due to its specific structure, which combines the properties of both pyridinium and benzyl groups. This gives it distinct surfactant properties and makes it particularly effective in disrupting lipid bilayers, enhancing its antimicrobial efficacy.
Propriétés
IUPAC Name |
1-[(4-dodecylphenyl)methyl]pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJNVWAYLQALCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949489 | |
| Record name | 1-[(4-Dodecylphenyl)methyl]pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2667-22-3 | |
| Record name | Kvaterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002667223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Dodecylphenyl)methyl]pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(P-DODECYLBENZYL)PYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U3BZ4GSTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


